Milrinone impurity 7
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Overview
Description
ethyl 2-methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbimidate hydrochloride , is a related substance found in the active pharmaceutical ingredient (API) Milrinone. Milrinone is a phosphodiesterase III inhibitor used primarily for its inotropic and vasodilatory properties in the treatment of acute decompensated heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Milrinone impurity 7 involves the reaction of ethyl 2-methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbimidate with hydrochloric acid. The reaction conditions typically include ambient temperature and a controlled pH environment to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and isolate the impurity .
Chemical Reactions Analysis
Types of Reactions: Milrinone impurity 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Milrinone impurity 7 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify related substances in Milrinone formulations.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Milrinone.
Industry: Utilized in quality control processes to ensure the purity and efficacy of Milrinone products
Mechanism of Action
The mechanism of action of Milrinone impurity 7 is closely related to that of Milrinone. As a phosphodiesterase III inhibitor, it increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to enhanced cardiac contractility and vasodilation. The molecular targets include phosphodiesterase III enzymes, which are inhibited to prevent the breakdown of cAMP .
Comparison with Similar Compounds
Milrinone: The parent compound, used for its inotropic and vasodilatory effects.
Amrinone: Another phosphodiesterase III inhibitor with similar pharmacological properties.
Enoximone: A related compound used for its inotropic effects in heart failure
Uniqueness: Milrinone impurity 7 is unique in its specific chemical structure and its role as a related substance in Milrinone formulations. Its presence and quantification are crucial for ensuring the quality and safety of Milrinone products .
Properties
Molecular Formula |
C14H13N3O |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-ethoxy-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3O/c1-3-18-14-12(9-15)8-13(10(2)17-14)11-4-6-16-7-5-11/h4-8H,3H2,1-2H3 |
InChI Key |
LTRWHTALMSUCNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C(C=C1C#N)C2=CC=NC=C2)C |
Origin of Product |
United States |
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